molecular formula C14H22N2O4S2 B11258652 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Cat. No.: B11258652
M. Wt: 346.5 g/mol
InChI Key: MLAIPWYANNXNMU-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethanesulfonyl and propane-1-sulfonamide groups attached to a tetrahydroquinoline core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Subsequent sulfonylation reactions introduce the ethanesulfonyl and propane-1-sulfonamide groups under controlled conditions, often using reagents like ethanesulfonyl chloride and propane-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. Examples are:

  • N-[1-(METHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE
  • N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide

InChI

InChI=1S/C14H22N2O4S2/c1-3-10-21(17,18)15-13-8-7-12-6-5-9-16(14(12)11-13)22(19,20)4-2/h7-8,11,15H,3-6,9-10H2,1-2H3

InChI Key

MLAIPWYANNXNMU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)CC)C=C1

Origin of Product

United States

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